2-fluoroethane-1-thiol

Catalog No.
S6442818
CAS No.
762-53-8
M.F
C2H5FS
M. Wt
80.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-fluoroethane-1-thiol

CAS Number

762-53-8

Product Name

2-fluoroethane-1-thiol

Molecular Formula

C2H5FS

Molecular Weight

80.1

2-Fluoroethane-1-thiol, also known as 2-fluoroethyl mercaptan, is an organosulfur compound characterized by the presence of a thiol (-SH) group attached to a fluorinated ethane backbone. Its molecular formula is C2H5FS\text{C}_2\text{H}_5\text{FS}, and it has a molecular weight of approximately 80.1 g/mol. This compound is notable for its unique combination of a fluorine atom, which enhances its electronegativity and reactivity, and a thiol group, which is crucial in various

  • Oxidation: Thiols can be oxidized to form disulfides. For example, 2-fluoroethane-1-thiol can react with bromine or iodine to yield disulfide products.
  • Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc in acidic conditions.
  • Nucleophilic Substitution: The thiol group can engage in nucleophilic substitution reactions, reacting with alkyl halides or thiourea to form thioethers.

These reactions are significant in synthetic organic chemistry and materials science.

In biological systems, thiols play essential roles, particularly in the formation of disulfide bonds that stabilize protein structures. The nucleophilic nature of the sulfur atom in 2-fluoroethane-1-thiol allows it to participate in redox reactions, which are vital for cellular processes. Additionally, thiol compounds are recognized for their antioxidant properties, contributing to cellular protection against oxidative stress .

The synthesis of 2-fluoroethane-1-thiol can be achieved through various methods:

  • Nucleophilic Substitution: One common method involves the reaction of 2-fluoroethanol with hydrogen sulfide (H₂S) under basic conditions. This reaction facilitates the substitution of the hydroxyl group with a thiol group.
  • Industrial Production: In industrial settings, similar nucleophilic substitution reactions are optimized for large-scale production. Reaction conditions are tailored to maximize yield and purity while minimizing by-products .

2-Fluoroethane-1-thiol has diverse applications across several fields:

  • Organic Synthesis: It serves as a reagent in the formation of thioethers and disulfides.
  • Biological Research: Its role in protein structure stabilization through disulfide bond formation is crucial in biochemistry.
  • Pharmaceuticals: Thiol-containing compounds are utilized for their antioxidant properties and ability to form stable metal complexes.
  • Industrial Uses: This compound is employed in the production of polymers, coatings, and adhesives due to its reactivity .

Research on 2-fluoroethane-1-thiol has highlighted its interactions in various chemical contexts:

  • Thiol-Ene Reactions: This compound can participate in thiol-ene reactions, which involve the addition of thiols to alkenes, resulting in thioether formation. These reactions are valued for their high efficiency and selectivity .
  • Thiol-Michael Addition: It can also engage in thiol-Michael addition reactions with activated alkenes or alkynes, contributing to material science advancements through polymer modifications and coatings .

Several compounds share similarities with 2-fluoroethane-1-thiol. Here’s a comparison highlighting their unique features:

Compound NameStructural FeaturesUnique Aspects
EthanethiolC₂H₅SHCommonly used as an odorant; lacks fluorine.
2,2,2-TrifluoroethanethiolC₂H₃F₃SContains three fluorine atoms; more electronegative.
MethanethiolCH₃SHSimplest thiol; used in methionine synthesis.
3-FluoropropanethiolC₃H₇FSContains a longer carbon chain; different reactivity.

The uniqueness of 2-fluoroethane-1-thiol lies in its combination of a fluorine atom with the thiol group, enhancing its reactivity compared to ethanethiol while providing distinct properties compared to more heavily fluorinated analogs like 2,2,2-trifluoroethanethiol .

Purity

91 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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